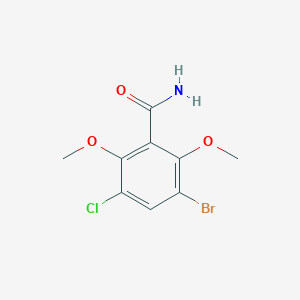

3-Bromo-5-chloro-2,6-dimethoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO3/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBCQIVBHAEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384167 | |

| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-60-1 | |

| Record name | Benzamide, 3-bromo-5-chloro-2,6-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2,6 Dimethoxybenzamide and Its Precursors

Preparation of the Substituted Benzoic Acid Core

The foundational precursor to the target benzamide (B126) is 3-bromo-5-chloro-2,6-dimethoxybenzoic acid. polyorginc.comaobchem.com The synthesis of this key intermediate requires precise control over the introduction of halogen and methoxy (B1213986) substituents onto the benzoic acid framework.

Synthesis of Halogenated and Dimethoxylated Benzoic Acid Derivatives

The synthesis of halogenated and dimethoxylated benzoic acids often begins with simpler, commercially available starting materials. For instance, the preparation of 3-bromo-2,6-dimethoxybenzoic acid can start from 2,6-dimethoxybenzoic acid. google.commdpi.com This precursor can be synthesized from materials like 2,6-dichlorobenzoic acid. googleapis.com The introduction of functional groups in a step-wise manner is crucial for achieving the desired substitution pattern.

Another general approach involves starting with a halogenated benzene (B151609) derivative and introducing the methoxy and carboxyl groups subsequently. For example, 3,4-dimethoxy halogenated benzenes can be prepared from veratrole (1,2-dimethoxybenzene) through targeted halogenation. google.com This intermediate can then undergo further reactions to introduce the carboxylic acid group. google.com

Strategies for Regioselective Bromination and Chlorination

The directing effects of the substituents already present on the aromatic ring govern the regioselectivity of halogenation. Methoxy groups (-OCH₃) are strongly activating and ortho-, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing.

In the synthesis of 3-bromo-2,6-dimethoxybenzoic acid from 2,6-dimethoxybenzoic acid, the two methoxy groups direct the incoming bromine atom to the positions ortho and para to them. google.com Since the para position (C4) is sterically hindered and the other ortho position (C1) is occupied by the carboxyl group, bromination preferentially occurs at the C3 position. A typical procedure involves dissolving 2,6-dimethoxybenzoic acid in a solvent like dioxane and then adding a solution of bromine in a solvent such as chloroform. google.com

Similarly, the chlorination of substituted benzoic acids follows these regiochemical principles. The choice of chlorinating agent and reaction conditions can be tailored to achieve the desired isomer. The synthesis of 3-bromo-5-chlorophenol, a related structure, has been achieved from 3-amino-5-chlorophenol (B1287482) via a Sandmeyer reaction, which provides a route to specific halogenation patterns not easily accessible by direct electrophilic substitution. google.com

The following table summarizes a synthetic step for the bromination of a dimethoxybenzoic acid derivative.

| Starting Material | Reagents | Solvent | Reaction Time | Product |

| 2,6-Dimethoxybenzoic acid | Bromine, Chloroform | Dioxane | 2.0 hours | 3-Bromo-2,6-dimethoxybenzoic acid |

| Data sourced from a patent describing the synthesis of 3-bromo-2,6-dimethoxybenzoic acid. google.com |

Introduction of Methoxy Groups to the Aromatic Ring

The introduction of methoxy groups onto an aromatic ring is often achieved through nucleophilic aromatic substitution or by methylation of a corresponding phenol (B47542) (hydroxy) group. For instance, the synthesis of 2,6-dimethoxybenzoic acid can be accomplished by reacting 2,6-dichlorobenzoic acid with a methoxide (B1231860) source under appropriate conditions. googleapis.com Industrially, 3-methoxybenzoic acid is produced by the methylation of 3-hydroxybenzoic acid. sciencemadness.org The hydroxyl group of the phenol is deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Amide Bond Formation Reactions

The final step in the synthesis of 3-bromo-5-chloro-2,6-dimethoxybenzamide is the formation of an amide bond from the corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis and can be accomplished through several methods. nih.govsci-hub.se

Activation of the Carboxylic Acid Moiety (e.g., Acid Chloride Formation)

Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. sci-hub.se Therefore, the carboxylic acid is typically "activated" to increase its reactivity. A common method for activation is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. nih.gov This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with amines.

Other activating agents can be used to facilitate amide bond formation in a one-pot procedure without isolating the acyl chloride. For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov Another modern approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid. acs.org

Coupling with Amine Components for N-Substitution

Once the carboxylic acid moiety of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid is activated, it is reacted with an amine source to form the final amide. For the synthesis of the primary amide (this compound), the activated carboxylic acid would be coupled with ammonia (B1221849) or a protected form of ammonia. For example, the acyl chloride can be treated with aqueous ammonium (B1175870) hydroxide (B78521) to yield the primary amide. rsc.org

The table below outlines general conditions for amide synthesis from a carboxylic acid.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product |

| Benzoic Acid | Aniline (B41778) | TiCl₄, Pyridine | Dichloromethane | Benzanilide |

| General Carboxylic Acid | General Amine | N-Chlorophthalimide, PPh₃ | Toluene or Acetonitrile | Corresponding Amide |

| This table represents general methodologies for amide bond formation and not the specific synthesis of the title compound. nih.govacs.org |

The combination of these well-established synthetic strategies allows for the efficient and controlled preparation of this compound, a molecule with a complex substitution pattern.

Stereoselective Synthesis Approaches for Chiral Derivatives

While specific stereoselective synthetic routes for chiral derivatives of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to envision the preparation of such compounds. Chiral derivatives could be conceptualized by introducing a stereocenter in the substituents or by creating atropisomers if rotation around a single bond is sterically hindered.

Strategies for Introducing Chirality:

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to a precursor molecule. This auxiliary directs a subsequent stereoselective transformation, after which it is cleaved to yield the chiral product. For a benzamide derivative, a chiral amine could be used to form the amide, or a chiral group could be appended to a precursor of the benzoic acid.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a powerful tool for establishing stereocenters. For instance, an asymmetric hydrogenation or alkylation of a suitable prochiral precursor could introduce chirality.

Resolution of Racemates: A classical approach involves the synthesis of a racemic mixture of the chiral derivative, followed by separation of the enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.

Atroposelective Synthesis:

For certain substituted benzamides, the steric hindrance caused by bulky ortho-substituents can lead to restricted rotation around the aryl-carbonyl bond, resulting in atropisomerism. The synthesis of enantioenriched atropisomeric benzamides can be achieved through methods like enantioselective bromination catalyzed by peptides. This approach has been demonstrated for other benzamide systems and could potentially be adapted.

A hypothetical approach to a chiral derivative could involve the asymmetric functionalization of a related precursor. The following table illustrates potential asymmetric transformations and the types of catalysts that might be employed, based on established methodologies for other complex molecules.

| Transformation | Catalyst Type | Potential Chiral Moiety |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Alkyl group on the amide nitrogen |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | Reduced functional group in a side chain |

| Enantioselective Halogenation | Chiral Organocatalyst | Axially chiral biaryl system |

It is important to note that the development of a specific stereoselective synthesis for a derivative of this compound would require significant experimental investigation to optimize reaction conditions and enantioselectivity.

Chemical Reactivity and Derivatization Strategies of the Benzamide Scaffold

Modification of the Aromatic Ring System

The halogenated and methoxylated benzene (B151609) ring is ripe for a variety of modifications, allowing for the introduction of diverse functionalities to tune the molecule's properties.

Further Halogenation or Dehalogenation Reactions

While the parent molecule is already dihalogenated, further halogenation is chemically feasible, though it would likely require forcing conditions due to the already substituted nature of the ring. More commonly, the existing bromine and chlorine atoms are utilized in dehalogenation or, more strategically, in cross-coupling reactions.

Dehalogenation can be achieved under various reductive conditions, such as catalytic hydrogenation. However, the true synthetic utility of the C-Br and C-Cl bonds lies in their differential reactivity in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization, which is a key strategy in building molecular complexity.

Functional Group Interconversions on the Benzene Moiety

The bromo and chloro substituents are prime targets for functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. A critical aspect of derivatizing this scaffold is the potential for regioselectivity. In palladium-catalyzed couplings, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective reaction at the C3 position (bromine) while leaving the C5 position (chlorine) intact for a subsequent, different coupling reaction.

This regioselective approach enables a stepwise, controlled synthesis of unsymmetrically substituted analogues. For instance, a Suzuki coupling could be performed first at the C3-Br position, followed by a different coupling reaction at the C5-Cl site under more forcing conditions or with a more specialized catalyst system.

| Reaction Type | Target Bond | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki Coupling | C3-Br | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Selective formation of a C-C bond at the C3 position |

| Buchwald-Hartwig | C3-Br | Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand | Selective formation of a C-N bond at the C3 position |

| Stille Coupling | C3-Br | Organostannane, Palladium catalyst | Selective formation of a C-C bond at the C3 position |

| Suzuki Coupling | C5-Cl | Arylboronic acid, specialized Pd catalyst/ligand system | C-C bond formation at the C5 position, typically post-C3 functionalization |

This table represents theoretically viable reactions based on established principles of cross-coupling chemistry. Specific experimental validation for 3-Bromo-5-chloro-2,6-dimethoxybenzamide is not widely available in published literature.

N-Substitution Derivatization for Functional Analogues

The amide nitrogen provides another key site for introducing structural diversity. N-substitution can dramatically alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, which are critical for its biological activity or material properties.

Introduction of Chiral Amine Side Chains (e.g., Pyrrolidinyl-methyl, Piperidinyl-methyl)

A widely employed strategy in medicinal chemistry to enhance the pharmacological profile of benzamides is the introduction of N-alkylated amine moieties. Specifically, chiral side chains such as (S)- or (R)-N-((1-ethylpyrrolidin-2-yl)methyl) are known to be important pharmacophores for certain biological targets, including dopamine (B1211576) receptors.

The synthesis of such derivatives typically involves the coupling of the primary benzamide (B126) with a suitable electrophile, such as a chloromethylpyrrolidine derivative, in the presence of a base. This reaction proceeds via a standard nucleophilic substitution where the amide nitrogen acts as the nucleophile.

Exploration of Diverse Amine Moieties and Heterocyclic Substituents

Beyond simple chiral amines, a vast array of diverse amine and heterocyclic substituents can be appended to the amide nitrogen. This allows for the exploration of a broad chemical space to optimize the compound's properties. The synthetic approach remains similar: coupling of the primary amide with various alkyl halides, mesylates, or other activated species. The choice of the amine moiety can introduce features like basic centers, additional hydrogen bond donors/acceptors, or rigid heterocyclic scaffolds.

Regioselectivity and Stereoselectivity in Derivatization Processes

As highlighted, regioselectivity is a paramount consideration in the derivatization of the aromatic ring. The preferential reaction of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is the primary tool for achieving regiocontrol. This allows for the synthesis of 3,5-disubstituted analogues in a controlled, stepwise manner that would be difficult to achieve otherwise.

Stereoselectivity becomes critical when introducing chiral elements, as discussed in section 3.2.1. If a chiral amine side chain is introduced, it is essential that the synthetic method does not lead to racemization. Typically, when coupling the benzamide with a pre-synthesized, enantiomerically pure chiral amine fragment (like (S)-1-ethyl-2-(chloromethyl)pyrrolidine), the stereochemical integrity of the chiral center is preserved. This ensures that the final product is a single enantiomer, which is often crucial for achieving the desired biological effect.

Formation of Physiologically Relevant Salt Forms

The conversion of a parent drug molecule into a salt form is a common and critical strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability. For the compound this compound, the potential for forming physiologically relevant salts is an important consideration for its development as a potential therapeutic agent. While specific studies on the salt forms of this compound are not extensively documented in publicly available literature, general principles of salt formation for benzamide-containing compounds can be applied to understand the possibilities.

The ability of a compound to form a salt is dependent on the presence of ionizable functional groups. In the case of this compound, the primary functional group that could potentially participate in salt formation is the benzamide moiety itself. The amide group is generally considered neutral; however, it can exhibit weak basicity at the oxygen atom or weak acidity at the nitrogen atom, allowing for the formation of salts under specific conditions with strong acids or bases. The formation of acid addition salts is a widely used method for modifying the physicochemical properties of drug candidates. lawinsider.com

Acid Addition Salts

For benzamide derivatives, the formation of acid addition salts typically involves the protonation of a basic nitrogen atom. Although the amide nitrogen in this compound is not strongly basic, it is conceivable that under strongly acidic conditions, protonation could occur. More commonly, for benzamides to readily form stable salts, an additional, more basic functional group is incorporated into the molecule. However, if considering the parent compound, a range of pharmaceutically acceptable acids could be screened for their ability to form a stable salt. These acids can be broadly categorized as inorganic and organic.

| Acid Type | Examples of Salt Formers |

| Inorganic Acids | Hydrochloric acid, Hydrobromic acid, Sulfuric acid, Phosphoric acid |

| Organic Acids | Tartaric acid, Succinic acid, Citric acid, Maleic acid, Fumaric acid, Methanesulfonic acid, p-Toluenesulfonic acid |

The selection of an appropriate acid is a critical step and is often guided by the desired physicochemical properties of the final salt, such as solubility, stability, and non-hygroscopicity. For instance, the hydrochloride salt is one of the most common salt forms for approved drugs due to its ability to improve solubility and its straightforward preparation. sci-hub.se In a study on a different benzamide derivative, the succinate (B1194679) salt was selected over the hydrochloride due to a more efficient and commercially viable preparation process, as well as its non-hygroscopic nature and good solubility in acidic environments. sci-hub.se

Base Addition Salts

The formation of base addition salts requires an acidic proton within the molecule. The amide N-H in this compound is weakly acidic and can be deprotonated by a strong base. However, the resulting anion is often not stable enough to form a well-defined, crystalline salt with common pharmaceutical bases. Therefore, the formation of base addition salts with this specific compound is considered less likely compared to acid addition salts, unless derivatization introduces a more acidic functional group.

General Considerations for Salt Screening

A salt screening study for this compound would be a systematic process to identify the optimal salt form. This would involve reacting the parent compound with a variety of pharmaceutically acceptable acids and evaluating the resulting solids. Key parameters that would be investigated for each potential salt are outlined in the table below.

| Property | Description | Importance |

| Crystallinity | The degree of structural order in the solid. Crystalline forms are generally preferred for their stability. | Affects stability, processability, and dissolution rate. |

| Solubility | The concentration of the compound that can dissolve in a particular solvent at a given temperature. | Crucial for bioavailability, especially for orally administered drugs. |

| Hygroscopicity | The tendency of a substance to absorb moisture from the air. | Affects handling, storage, and stability of the drug product. |

| Stability | The ability of the salt to resist chemical and physical changes over time and under various environmental conditions. | Ensures the safety, efficacy, and shelf-life of the drug. |

| Melting Point | The temperature at which the solid form melts. | An indicator of the purity and stability of the crystalline form. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 5 Chloro 2,6 Dimethoxybenzamide Derivatives

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity and Selectivity

The nature and position of halogen substituents on the benzamide (B126) ring are critical determinants of the biological activity and receptor selectivity of 3-Bromo-5-chloro-2,6-dimethoxybenzamide derivatives. Studies on analogous substituted benzamide compounds reveal that modifications at the 5-position of the benzoyl moiety can significantly influence receptor binding affinity.

In a series of 4-amino-2-methoxybenzamide derivatives designed as dual antagonists for dopamine (B1211576) D2 and serotonin 5-HT3 receptors, the substituent at the 5-position played a crucial role in modulating dopamine D2 receptor affinity. nih.gov Specifically, the introduction of different halogens at this position led to a marked increase in binding affinity. Compared to the parent compound metoclopramide, analogues featuring a 5-chloro, 5-bromo, or 5-iodo group exhibited substantially higher affinity for the dopamine D2 receptor. nih.gov For instance, the 5-chloro derivative (Compound 82) and its 5-bromo (Compound 110) and 5-iodo (Compound 112) counterparts displayed IC50 values ranging from 17.5 to 61.0 nM, a significant improvement over metoclopramide's IC50 of 483 nM. nih.gov

Similarly, research on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxybenzoyl core, found that the introduction of halogens such as fluorine, chlorine, and bromine at the para-position of a phenyl ring slightly enhanced their chitin synthesis inhibitory activity. nih.gov This further supports the principle that halogen substitution is a viable strategy for modulating the biological activity of benzamide-containing scaffolds.

Table 1: Impact of Halogen Substitution on Dopamine D2 Receptor Affinity

| Compound | Substituent at 5-position | Dopamine D2 Receptor Affinity (IC50, nM) |

|---|---|---|

| Metoclopramide | Cl | 483 |

| Compound 82 | Cl | 17.5 - 61.0 |

| Compound 110 | Br | 17.5 - 61.0 |

| Compound 112 | I | 17.5 - 61.0 |

Data sourced from a study on 4-amino-2-methoxybenzamide derivatives. nih.gov

Role of Methoxy (B1213986) Groups in Ligand-Receptor Interactions and Pharmacological Profiles

The two methoxy groups at the 2- and 6-positions of the benzamide ring are fundamental to the pharmacological profile of this class of compounds. Their primary role involves modulating electronic properties and participating in direct interactions with receptor targets.

Studies on benzamide-isoquinoline derivatives have demonstrated that electron-donating groups, such as methoxy groups, can significantly enhance affinity and selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. nih.govresearchgate.net The presence of a methoxy group was found to favor σ2 affinity, a desirable trait for targeting tumor progression where the σ2 receptor is a promising target. nih.govresearchgate.net

Furthermore, the positioning of these groups is critical. An ortho-methoxy group, such as the one at the 2-position in the this compound scaffold, can form an intramolecular hydrogen bond with the amide proton (N-H). researchgate.net This interaction can be important for stabilizing the conformation of the molecule, pre-organizing it for optimal binding to the receptor. researchgate.net This conformational constraint can reduce the entropic penalty upon binding, leading to higher affinity.

In the context of dopamine receptors, polar substituents on the benzamide ring that can act as hydrogen bond acceptors have been shown to be important. nih.gov The oxygen atoms of the methoxy groups can serve as hydrogen bond acceptors, mediating interactions within the receptor binding site. Specifically, studies on substituted benzamide ligands for the D4 dopamine receptor suggest that substituents on the benzamide ring indirectly mediate interactions with key residues in the transmembrane helices of the receptor. nih.gov The electronic nature of these groups orients the ligand in the binding pocket to facilitate favorable contacts. nih.gov

Influence of N-Substituent Modifications on Biological Profiles

Modifications to the N-substituent of the benzamide core provide a versatile strategy for fine-tuning the biological and pharmacological properties of the resulting derivatives. These modifications can influence activity, specificity, and pharmacokinetic parameters through steric, electronic, and conformational effects.

Chiral Center Contributions to Activity and Specificity

The introduction of a chiral center in the N-substituent can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological profiles. nih.gov It is a well-established principle in medicinal chemistry that biological macromolecules like receptors are chiral and will often interact differently with the enantiomers of a chiral ligand. nih.gov

A compelling example of this is seen in a series of 4-amino-5-chloro-2-methoxybenzamide derivatives. nih.gov The racemic compound, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (Compound 82), was a potent dual antagonist of dopamine D2 and 5-HT3 receptors. However, upon optical resolution, its enantiomers displayed dramatically different activities. The (R)-enantiomer retained strong affinity for both receptors, whereas the (S)-enantiomer was found to be a potent and selective antagonist for the 5-HT3 receptor. nih.gov This demonstrates that the specific three-dimensional arrangement of atoms at the chiral center is critical for discriminating between different receptor subtypes. The biological activity of molecules like Bicalutamide is also determined by a single chiral center, where one isomer accounts for nearly all the therapeutic activity. mdpi.com

Table 2: Differential Activity of Enantiomers

| Enantiomer | Receptor Affinity Profile |

|---|---|

| (R)-enantiomer | Strong affinity for both Dopamine D2 and 5-HT3 receptors |

| (S)-enantiomer | Potent and selective affinity for the 5-HT3 receptor |

Data from the optical resolution of Compound 82. nih.gov

Conformational Constraints and Their Relationship to Bioactivity

The flexibility or rigidity of the N-substituent side chain significantly impacts bioactivity. Introducing conformational constraints can lock the molecule into a specific, biologically active conformation that fits optimally into the receptor's binding site.

Theoretical studies have shown that substituents can have a profound effect on the preferred conformation of a molecule. For example, in a series of thiourea derivatives, the presence of different halogen substituents resulted in the adoption of distinct low-energy conformations (anti-syn vs. anti-anti). nih.govresearchgate.net While this study was not on benzamides, the principle is broadly applicable. The nature of the N-substituent in this compound derivatives will similarly dictate the accessible conformational space. A rigid substituent may favor a single conformation that has high affinity for the target receptor, leading to increased potency and selectivity. Conversely, a highly flexible side chain may need to adopt a specific, high-energy conformation to bind, which is entropically unfavorable and can result in lower affinity.

Steric and Electronic Modulation by Side Chains

The size (steric effects) and electronic properties of the N-substituent side chain are key factors in modulating ligand-receptor interactions.

Steric Effects: The bulkiness of the side chain can influence whether a ligand can fit into the binding pocket of a receptor. In studies of 2,6-dimethoxybenzoylamino derivatives, it was observed that while small alkyl groups on a phenyl ring were well-tolerated and slightly enhanced activity, the introduction of a bulky tert-butyl (t-Bu) group led to a drastic decrease in activity. nih.gov This suggests a steric clash within the active site that prevents proper binding.

Electronic Effects: The electronic nature of the side chain can influence binding affinity. In the development of dopamine D2 and 5-HT3 receptor antagonists, the introduction of a methyl group onto a nitrogen atom in the N-substituent (a 1,4-dialkylhexahydro-1,4-diazepine moiety) caused a marked increase in dopamine D2 receptor binding affinity. nih.gov This highlights the sensitivity of the receptor to subtle electronic changes in the ligand. Similarly, studies on other benzamide derivatives have shown that electron-donating groups can favor affinity for certain receptors, like the σ2 receptor. nih.govresearchgate.net

Correlation of Structural Features with Pharmacological Efficacy and Potency

The pharmacological efficacy and potency of this compound derivatives are a direct consequence of the interplay between their various structural features. A systematic analysis of the structure-activity relationship (SAR) reveals a clear correlation between specific molecular modifications and biological outcomes.

The halogen substitution pattern on the benzamide ring is a primary determinant of potency. As demonstrated in related 2-methoxybenzamide series, replacing a substituent with halogens like chlorine and bromine at the 5-position can dramatically increase affinity for targets such as the dopamine D2 receptor, with potency increasing by an order of magnitude in some cases. nih.gov

The 2,6-dimethoxy substitution pattern is also critical. These electron-donating groups enhance affinity for specific targets like the σ2 receptor and can pre-organize the ligand into a favorable binding conformation through intramolecular hydrogen bonding. nih.govresearchgate.net This conformational rigidity is often associated with higher potency.

Finally, the N-substituent provides the greatest opportunity for modulating selectivity and efficacy. The introduction of a chiral center can yield enantiomers with distinct pharmacological profiles, potentially separating desired activities from off-target effects, as seen in the case of a dual D2/5-HT3 antagonist where the (S)-enantiomer was selective for the 5-HT3 receptor. nih.gov Furthermore, the steric bulk and electronic nature of this substituent must be carefully balanced. While small modifications can enhance affinity, larger groups may introduce steric hindrance that ablates activity, underscoring a direct correlation between the substituent's size and the compound's potency. nih.govnih.gov

SAR Methodologies Employed in Benzamide Research

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how a molecule's chemical structure influences its biological activity. In the field of benzamide research, various methodologies are employed to systematically investigate these relationships, aiming to design more potent and selective therapeutic agents. These approaches range from traditional chemical synthesis and analog creation to sophisticated computational modeling.

Traditional Medicinal Chemistry Approaches and Analog Design

Traditional medicinal chemistry remains a fundamental approach in elucidating the SAR of benzamide derivatives. This methodology involves the systematic synthesis and biological evaluation of analogs, where specific parts of a lead compound, such as this compound, are methodically modified. The primary goal is to identify which structural features are essential for the desired biological activity.

Key strategies in analog design for benzamides include:

Substituent Modification: Altering the nature, size, and position of substituents on the phenyl ring. For instance, studies on N-(2-aminophenyl)-benzamide derivatives as Histone Deacetylase (HDAC) inhibitors have shown that the introduction of certain substituents can significantly impact antiproliferative activity. Preliminary SAR studies indicated that a chlorine atom or a nitro-group on the benzene (B151609) ring can greatly diminish anti-proliferative effects nih.gov.

Isosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties. This can help to determine the importance of electronic and steric factors for activity.

Scaffold Hopping: Replacing the central benzamide core with a different chemical scaffold while retaining key pharmacophoric features.

Chain Homologation/Modification: Lengthening, shortening, or introducing rigidity into aliphatic chains connecting different parts of the molecule.

A study on a series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives serves as a classic example. These compounds were prepared from various precursors like benzoyl chloride or benzoic acid and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating a clear link between structural modifications and receptor binding profiles acs.org. Similarly, research into 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives found that modifying the substituent at the 5-position of the benzoyl moiety led to a significant increase in dopamine D2 receptor binding affinity nih.gov.

The findings from these systematic modifications provide a qualitative understanding of SAR, guiding the design of new compounds with improved potency and selectivity.

Table 1: Effect of Phenyl Ring Substitution on HDAC1 Inhibitory Activity of N-(2-aminophenyl)-benzamide Derivatives

| Compound | Substituent (X) | HDAC1 IC50 (µM) |

|---|---|---|

| 1 | H | >50 |

| 2 | 2-NH2 | 0.25 |

| 3 | 3-NH2 | 1.0 |

| 4 | 4-NH2 | 0.5 |

| 5 | 4-Cl | >50 |

This table is illustrative, based on findings that different substitutions on the aminophenyl benzamide structure significantly alter HDAC inhibitory activity nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a shift from qualitative to quantitative SAR analysis. It involves the use of statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities archivepp.com. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug discovery process.

The general workflow of a QSAR study involves:

Data Set Selection: A series of structurally related benzamide compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation correlating the descriptors with biological activity archivepp.comnih.gov.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For example, a QSAR analysis was conducted on a set of benzamidine compounds to predict their inhibitory activity against malaria. This study used a genetic algorithm (GA) for variable selection and a PLS model, resulting in a model with high predictive ability archivepp.com. Another study on aminophenyl benzamide derivatives as HDAC inhibitors developed a robust 3D-QSAR model with an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). The model suggested that hydrophobic character is a crucial factor for the HDAC inhibitory activity of these compounds researchgate.net.

QSAR models provide valuable quantitative insights, helping to prioritize the synthesis of the most promising candidates and to guide the rational design of new benzamide derivatives with enhanced activity nih.gov.

Table 2: Statistical Parameters of a Sample 3D-QSAR Model for Benzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.85 | Cross-validated correlation coefficient (predictive power) |

| r² | 0.99 | Non-cross-validated correlation coefficient (goodness of fit) |

| F-value | 631.80 | Fisher ratio (statistical significance of the model) |

Data adapted from a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors researchgate.net.

Computational Chemistry in SAR Elucidation (e.g., Comparative Molecular Field Analysis (CoMFA))

Computational chemistry offers powerful tools for understanding SAR at a three-dimensional level. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods help to visualize the relationship between the 3D properties of molecules and their biological activities.

CoMFA works by aligning a set of molecules, typically based on a common scaffold, and then placing them in a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. The resulting fields are then correlated with the biological activity data using statistical methods like PLS.

The key steps in a CoMFA study are:

Molecular Modeling and Alignment: Building 3D models of the benzamide derivatives and aligning them based on a common structural feature.

Field Calculation: Computing the steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using PLS to generate a 3D-QSAR model that relates the variations in the fields to the variations in biological activity.

Contour Map Visualization: The results are displayed as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties are predicted to increase or decrease biological activity.

For instance, a combined CoMFA and CoMSIA study was performed on a diverse set of benzamide-type antibacterial inhibitors of the FtsZ protein nih.gov. The resulting models provided strong statistical parameters and a rational guide for designing new molecules with improved activity by indicating specific chemical changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties nih.gov. Similarly, 3D-QSAR studies on other compound classes, like aryloxypropanolamines, have yielded robust CoMFA models that guide the design of new selective agents nih.gov.

These computational approaches provide a powerful, visually intuitive framework for understanding the complex 3D structural requirements for the biological activity of benzamide derivatives, accelerating the design of novel and more effective therapeutic agents uni-bonn.de.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(2-aminophenyl)-benzamide |

| 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride (1192U90) |

| 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide |

| 5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide |

| 5-iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide |

Pharmacological and Biological Research Investigations of Benzamide Derivatives

Mechanisms of Action at Molecular Targets

The interaction of benzamide (B126) derivatives with various molecular targets is a key area of research, revealing their potential as therapeutic agents. These interactions are primarily studied through receptor binding assays, enzyme inhibition studies, and analyses of nucleic acid and protein interactions.

Substituted benzamides are well-recognized for their interaction with dopamine (B1211576) receptors, particularly the D2 subtype. Although specific binding data for 3-Bromo-5-chloro-2,6-dimethoxybenzamide is not available, research on analogous compounds provides a framework for understanding its potential receptor affinity. For instance, the nature and position of substituents on the benzamide ring are known to influence binding affinity to dopamine receptors. Polar substituents at the meta (5-) and para (4-) positions of the benzamide ring can play a critical role in the structure-activity relationship (SAR) for D4 receptor sensitivity.

The table below summarizes the receptor binding affinities of some representative substituted benzamide derivatives, illustrating the impact of different substitution patterns.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Remoxipride | Dopamine D2 | 160 |

| Raclopride | Dopamine D2 | 1.8 |

| Eticlopride | Dopamine D2 | 0.05 |

This data is illustrative for related benzamide compounds and not specific to this compound.

The inhibitory effects of benzamide derivatives on various enzymes are another important aspect of their pharmacological profile. While specific enzyme inhibition data for this compound is not documented, the benzamide scaffold is a known feature in various enzyme inhibitors. For example, benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The interaction is thought to occur at the enzyme's active site, competing with the natural substrate NAD+.

The interaction of small molecules with nucleic acids and proteins is crucial for their pharmacokinetic and pharmacodynamic properties. Studies on general benzamide structures have indicated potential interactions with DNA. While some compounds might intercalate between DNA base pairs, others may bind to the minor groove.

The binding of drugs to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), can significantly affect their distribution and availability in the body. Research on certain benzamide derivatives has demonstrated their ability to bind to these proteins. The binding affinity is influenced by the structural features of the benzamide derivative.

In Vitro Biological Efficacy Assessments

In vitro assays are fundamental in determining the biological effects of new chemical entities. For benzamide derivatives, these assessments often focus on their activity at specific receptors and their potential as antimicrobial or antioxidant agents.

Cell-based assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). For benzamide derivatives targeting dopamine receptors, these assays typically involve cells engineered to express the receptor of interest. The functional response, such as changes in intracellular cyclic AMP (cAMP) levels, is measured in the presence of the test compound. While specific data for this compound is unavailable, related benzamide compounds have been characterized as potent dopamine D2 receptor antagonists in such assays.

Several studies have explored the antimicrobial and antioxidant properties of various benzamide derivatives. The presence of halogen (bromo, chloro) and methoxy (B1213986) substituents on the aromatic ring can influence these activities.

Antimicrobial Activity: A variety of N-substituted benzamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The nature of the substituents on the benzamide core plays a significant role in determining the spectrum and potency of antimicrobial action. For instance, some halogenated benzamides have shown activity against both Gram-positive and Gram-negative bacteria.

The table below presents the antimicrobial activity of some substituted benzamide derivatives against selected microorganisms, represented by the minimum inhibitory concentration (MIC) in µg/mL.

| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Halogenated Benzamide A | 12.5 | 25 | 50 |

| Dihalogenated Benzamide B | 6.25 | 12.5 | 25 |

| Methoxy-substituted Benzamide C | >100 | >100 | >100 |

This data is generalized from studies on related benzamide compounds and does not represent specific data for this compound.

Antioxidant Activity: The antioxidant potential of phenolic and methoxy-substituted benzamides has also been investigated. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The position and number of methoxy groups on the benzene (B151609) ring can influence the antioxidant capacity. Generally, the presence of electron-donating groups like methoxy can enhance antioxidant activity.

Cellular Pathway Modulation Studies (e.g., Transcriptomic Profiling, Stress-Response Pathways)

There is no available scientific literature detailing the effects of this compound on cellular pathways. Studies involving transcriptomic profiling to understand its influence on gene expression or investigations into its role in modulating stress-response pathways have not been published.

In Vivo Pharmacological Screening and Efficacy Studies in Research Models

Comprehensive in vivo pharmacological screening of this compound has not been reported in the accessible scientific literature.

No preclinical studies have been published that assess the neuropharmacological effects of this compound. Consequently, there is no data on its impact on locomotor activity, the induction of yawning, or changes in vacuous chewing movements in animal models.

There are no research articles or reports that explore the potential neuroprotective effects of this compound.

The efficacy of this compound has not been evaluated in any disease models. There is a lack of research investigating its potential therapeutic applications in neuropsychiatric disorders, glioblastoma, or for the modulation of the complement system.

Pharmacokinetics and Pharmacodynamics (PK/PD) in Research Contexts

The pharmacokinetic and pharmacodynamic profile of this compound remains uncharacterized in the scientific literature.

There are no published studies on the permeability of this compound. Data from in vitro models such as Caco-2 permeability assays or in vivo assessments of its ability to penetrate the blood-brain barrier are not available.

Metabolic Stability Studies in Preclinical Systems

Currently, there is no publicly available scientific literature detailing the metabolic stability of this compound in preclinical systems. In vitro and in vivo studies using liver microsomes, hepatocytes, or other preclinical models have not been reported for this specific compound. Therefore, data on its metabolic pathways, rate of degradation, and the formation of potential metabolites are not available.

Relationship between Exposure and Biological Response in Experimental Settings

Similarly, research investigating the relationship between exposure to this compound and any subsequent biological response in experimental settings is not present in the available scientific literature. Studies that would establish a dose-response relationship or a pharmacokinetic/pharmacodynamic (PK/PD) model for this compound have not been published. As a result, its potential therapeutic effects or toxicological profile remains uncharacterized.

Advanced Analytical Methodologies for Research on Benzamide Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For complex molecules like 3-Bromo-5-chloro-2,6-dimethoxybenzamide, both high-performance liquid chromatography and gas chromatography are vital for assessing purity and identifying potential byproducts.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for verifying the purity of non-volatile compounds and, crucially, for separating enantiomers. For benzamide (B126) derivatives that possess chiral centers, determining the enantiomeric excess is critical. This is typically achieved using HPLC systems equipped with a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective in resolving enantiomers of various compounds, including benzamide derivatives. nih.govresearchgate.net For instance, phases like cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated exceptional enantioselectivity for related structures. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is optimized to achieve the best separation. researchgate.net Method parameters such as flow rate, column temperature, and the specific modifier used are carefully adjusted to maximize the resolution between the enantiomers. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Benzamide Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides the chiral environment for enantiomeric separation. |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Elutes the compound; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Temperature | 25 °C | Affects the thermodynamics of interaction and can influence separation. nih.gov |

| Detection | UV at 254 nm | Monitors the elution of the compound from the column. |

Gas Chromatography (GC) for Volatile Byproduct Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of thermally stable and volatile compounds. In the context of this compound synthesis, GC is primarily used to detect and quantify volatile byproducts, starting materials, or residual solvents. The high resolution of capillary GC columns ensures the effective separation of these trace-level impurities.

Given that this compound is a halogenated compound, a GC system equipped with a halogen-specific detector (XSD) or an electron capture detector (ECD) can offer enhanced selectivity and sensitivity for related halogenated impurities. davidsonanalytical.co.uknih.gov However, for unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the definitive method. nih.govnih.gov This combination allows for both the separation of volatile components and their structural identification based on their mass spectra. google.com

The analytical method involves selecting an appropriate capillary column (e.g., a non-polar or medium-polarity phase) and optimizing the temperature program to ensure the separation of all potential volatile byproducts from the main compound and each other. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of molecules. They provide detailed information about the molecular framework, functional groups, and the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Nuclear Overhauser Effect (NOE) studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the protons of the two methoxy (B1213986) groups, and the protons of the amide group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments.

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) studies, provide through-space correlation information, which is invaluable for confirming the spatial proximity of specific protons. wikipedia.org For example, an NOE experiment could confirm the proximity of the methoxy group protons to specific positions on the aromatic ring, thereby verifying the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.5 - 8.0 | Singlet | Aromatic CH |

| ¹H | ~ 7.0 - 7.5 (broad) | Singlets (2H) | Amide NH₂ |

| ¹H | ~ 3.8 - 4.0 | Singlets (6H) | Methoxy OCH₃ |

| ¹³C | ~ 165 - 170 | - | Carbonyl C=O |

| ¹³C | ~ 150 - 160 | - | Aromatic C-O |

| ¹³C | ~ 110 - 140 | - | Aromatic C-H, C-Br, C-Cl |

Mass Spectrometry (MS) for Structural Confirmation and Impurity Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a powerful confirmation of the presence of these halogens in the molecule. The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural information, such as the loss of methoxy groups or the amide functional group.

Furthermore, techniques like LC-MS/MS are highly effective for identifying and quantifying trace-level impurities, including potential genotoxic impurities, in the final product. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Comment |

|---|---|---|

| [M]⁺ | ~ 293/295/297 | Molecular ion peak showing characteristic isotopic pattern for one Br and one Cl atom. |

| [M-OCH₃]⁺ | ~ 262/264/266 | Fragment corresponding to the loss of a methoxy group. |

| [M-CONH₂]⁺ | ~ 249/251/253 | Fragment corresponding to the loss of the amide group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of the amide group would be indicated by N-H stretching vibrations and a strong C=O (Amide I) stretching band. Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy groups, would also be prominent. The low-frequency region would contain absorptions corresponding to the C-Br and C-Cl bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amide (NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Methoxy (CH₃) |

| 1680 - 1640 | C=O Stretch (Amide I) | Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Methoxy |

| 800 - 600 | C-Cl Stretch | Chloroalkane |

After a comprehensive search for scholarly articles and scientific data, it has been determined that there is no publicly available research literature corresponding to the specific analytical methodologies requested for the compound "this compound."

Specifically, no data could be retrieved for:

X-ray crystallography studies to determine the solid-state structure.

Stability and degradation analyses , including accelerated stability testing, kinetic studies, or identification of degradation pathways and products.

Assessment of aggregation in aqueous media using methods such as Dynamic Light Scattering (DLS).

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, as the foundational data for "this compound" is not present in the available scientific domain. The creation of data tables and detailed findings as specified in the instructions cannot be fulfilled.

Computational Chemistry and Molecular Modeling Studies of Benzamide Compounds

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of benzamide (B126) derivatives. biointerfaceresearch.comchemrxiv.org These methods allow for the determination of the most stable three-dimensional arrangement of atoms, which is crucial for understanding a molecule's reactivity and its interaction with biological targets.

For substituted benzamides, the orientation of the amide group relative to the phenyl ring is a key conformational feature. This is often described by the torsional angle between the plane of the phenyl ring and the amide plane. orientjchem.org Ab initio and DFT calculations can predict whether this arrangement is planar or non-planar. For instance, in many benzamides, a planar conformation is favored to maximize π-electron delocalization, though steric hindrance from bulky substituents can force the amide group out of the plane. orientjchem.org In the case of 3-Bromo-5-chloro-2,6-dimethoxybenzamide, the presence of two methoxy (B1213986) groups at the ortho positions likely introduces significant steric strain, which could lead to a non-planar ground state conformation.

DFT calculations also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov Halogen substitutions are known to influence these properties significantly. nih.gov The bromo and chloro substituents on the phenyl ring of this compound are electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO, potentially impacting the molecule's reactivity and stability. nih.gov

Table 1: Representative Quantum Chemical Data for a Substituted Benzamide

| Parameter | Calculated Value | Method/Basis Set |

| Ground State Energy | -1525.548340 Hartrees | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.9 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative for a substituted benzamide and not specific to this compound, for which specific computational studies are not publicly available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in identifying potential drug candidates by simulating the interaction between a small molecule and a protein target. proquest.comresearchgate.net For benzamide derivatives, docking studies have been employed to investigate their potential as inhibitors for a variety of enzymes. researchgate.netnih.gov The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity for the target. researchgate.net In the context of this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the substituted phenyl ring can engage in hydrophobic and halogen bonding interactions within a receptor's active site. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding. nih.gov These simulations can help to refine the understanding of the interactions governing molecular recognition and can be used to estimate the binding free energy of a ligand to its target.

Table 2: Illustrative Molecular Docking Results for a Benzamide Ligand

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Glucokinase | 3V93 | -9.8 | ARG63, TYR214, THR65 |

| E. coli dihydroorotase | 2eg7 | -8.5 | LYS440, ARG487 |

| CETP | 2OBD | -7.2 | ILE20, LEU23, VAL26 |

Note: This table presents hypothetical docking scores and interacting residues for a generic benzamide ligand against various protein targets to illustrate the type of data generated from such studies.

De Novo Design and Virtual Screening of Novel Analogues

De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. De novo design algorithms build new molecular structures from scratch, based on the steric and electronic properties of a receptor's active site. This approach can lead to the generation of entirely new chemical scaffolds with the potential for high affinity and selectivity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which use molecular docking to assess the binding potential of each compound in the library. For a compound like this compound, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar substitution patterns that might exhibit enhanced biological activity.

Predictive Modeling for ADME and Toxicity in Research Settings

The absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of a drug candidate are critical determinants of its success in clinical trials. mdpi.com In silico predictive models for ADME and toxicity have become increasingly important in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby reducing the time and cost of development. jonuns.compurdue.edu

For benzamide derivatives, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity. jonuns.com These models are often based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its biological activity or physicochemical properties. The predictions are based on calculated molecular descriptors, such as logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. The presence of halogen atoms and methoxy groups in this compound would significantly influence these descriptors and, consequently, its predicted ADME and toxicity profile.

Table 3: Predicted ADME Properties for a Representative Benzamide Compound

| Property | Predicted Value | In Silico Model |

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | pkCSM |

| CYP2D6 Substrate | No | pkCSM |

| AMES Toxicity | Non-mutagenic | ProTox-II |

| Hepatotoxicity | Low risk | ProTox-II |

Note: The data in this table is for illustrative purposes and represents typical ADME predictions for a drug-like benzamide molecule.

Chemoinformatics Approaches and Similarity Indices for Compound Prioritization

Chemoinformatics employs computational methods to analyze and organize large chemical datasets. In the context of drug discovery, chemoinformatics plays a crucial role in compound selection and prioritization. By analyzing the structural features of a library of compounds, it is possible to identify subsets of molecules with desirable properties or to ensure the diversity of a screening collection.

Similarity indices are a key tool in chemoinformatics for quantifying the structural similarity between molecules. These indices can be based on 2D fingerprints, which encode the presence or absence of various structural fragments, or on 3D shape and electrostatic properties. For a given lead compound, such as a biologically active benzamide, similarity searching can be used to identify other compounds in a database that are structurally similar and therefore have a higher probability of exhibiting similar biological activity. This approach can be used to prioritize compounds for biological testing, thereby increasing the efficiency of the hit-to-lead optimization process.

Applications in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Elucidating Biological Pathway Mechanisms

While the direct application of 3-Bromo-5-chloro-2,6-dimethoxybenzamide as a chemical probe to elucidate specific biological pathway mechanisms is not extensively documented in publicly available research, its structural characteristics suggest potential in this area. Chemical probes are small molecules designed to interact with a specific protein or biomolecule, thereby allowing for the study of its function in a biological system. The substituted benzamide (B126) scaffold of this compound provides a foundation for the design of such probes. By strategic modification of its functional groups, researchers could potentially develop derivatives with high affinity and selectivity for a target of interest.

The utility of such probes would lie in their ability to modulate the activity of a specific protein, enabling the investigation of its role in cellular signaling cascades, metabolic pathways, or disease processes. For instance, a probe derived from this compound could be used to inhibit an enzyme or block a receptor, and the resulting phenotypic changes in cells or organisms could be observed to infer the function of the target protein.

Role as a Privileged Scaffold in Medicinal Chemistry Programs

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. While this compound has not been formally designated as a classical privileged scaffold, its inherent structural motifs are found in numerous bioactive compounds, suggesting its potential in this regard.

The benzamide functional group is a common feature in many approved drugs, known for its ability to participate in hydrogen bonding and other key intermolecular interactions with biological macromolecules. The presence of bromine and chlorine atoms on the aromatic ring can enhance binding affinity through halogen bonding and can also be used as synthetic handles for further molecular elaboration. The dimethoxy groups can influence the compound's solubility, metabolic stability, and electronic properties, all of which are critical parameters in drug design. The combination of these features in a single molecule makes this compound an attractive starting point for the development of libraries of compounds targeting a diverse range of biological receptors and enzymes.

Intermediate in the Synthesis of Complex Bioactive Molecules

The role of this compound as a key intermediate in the synthesis of more complex and biologically active molecules is an area of significant interest. Its functional groups provide multiple reaction sites for chemical modification, allowing for its incorporation into larger and more intricate molecular architectures.

HIV Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

The development of novel NNRTIs is a crucial aspect of antiretroviral therapy for HIV/AIDS. While specific examples of NNRTIs directly synthesized from this compound are not prevalent in the literature, the substituted benzamide core is a feature that could be incorporated into NNRTI design. The general synthetic strategies for some NNRTIs involve the coupling of various heterocyclic and aromatic fragments. The bromo and chloro substituents on this compound could serve as points of attachment for such fragments through cross-coupling reactions, a common strategy in the synthesis of diaryl ether or diarylamine-based NNRTIs.

Benzophenones:

Benzophenones are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted benzophenones often involves Friedel-Crafts acylation or related reactions. This compound could potentially be converted to a corresponding benzoyl chloride or other activated carboxylic acid derivative, which could then be used to acylate another aromatic ring, leading to the formation of a complex benzophenone (B1666685). The substitution pattern on the benzamide would be transferred to the resulting benzophenone, providing a route to novel analogues with potentially enhanced biological activity.

Radiopharmaceutical Development for Imaging Studies

Radiopharmaceuticals, particularly those used in Positron Emission Tomography (PET), are invaluable tools for non-invasive in vivo imaging of biological processes. The development of PET tracers for specific targets, such as dopamine (B1211576) receptors, is a major focus of neuroimaging research. nih.govnih.gov

While there is no direct evidence of this compound being used in the development of PET tracers for dopamine receptors, its structure contains elements that are amenable to radiolabeling. For instance, the bromine atom could potentially be replaced with a positron-emitting radionuclide, such as bromine-76. Alternatively, the methoxy (B1213986) groups could be demethylated and then re-methylated with carbon-11 (B1219553) labeled methyl iodide.

The resulting radiolabeled compound could then be evaluated for its ability to bind to dopamine receptors in the brain. The affinity and selectivity of the tracer for different dopamine receptor subtypes would be a critical factor in its potential utility for imaging studies in neurological and psychiatric disorders. nih.gov The development of such a tracer would require extensive preclinical evaluation, including in vitro binding assays and in vivo imaging in animal models.

Academic Toxicological Investigations and Safety Pharmacology Mechanistic Focus

In Vitro Cytotoxicity and Genotoxicity Studies of Benzamide (B126) Derivatives

The in vitro cytotoxicity of benzamide derivatives has been a subject of numerous studies, particularly in the context of anticancer research. These studies often utilize various cancer cell lines to assess the potential of these compounds to inhibit cell growth and induce cell death.

One area of investigation involves N-(substituted coumarin-3-yl and/or substituted azacoumarin-3-yl) benzamides, which have been tested for their in vitro cytotoxic activity against the HepG2 (liver cancer) cell line. distantreader.org Some of these compounds have demonstrated the ability to arrest the cell cycle at the G1/S stages and induce apoptosis. distantreader.org Similarly, a series of 2-amino-1,4-naphthoquinone-benzamides were evaluated for their cytotoxic activities against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov Many of these synthesized compounds showed greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. nih.gov For instance, certain aniline (B41778) and 3-nitroaniline (B104315) derivatives were found to be significantly more potent than cisplatin against the MDA-MB-231 cell line. nih.gov

Another study focused on 1,3,4-oxadiazol-benzamide derivatives and their in-vitro cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and the normal breast cell line MCF-10. tandfonline.comtandfonline.com The results indicated that some of these compounds were particularly effective against the A549 cell line. tandfonline.comtandfonline.com Importantly, these compounds were found to be less toxic to the normal breast cell line, suggesting a degree of selectivity for cancer cells. tandfonline.comtandfonline.com

| Benzamide Derivative Class | Cell Line(s) | Observed Effect | Reference |

| N-(substituted coumarin-3-yl and/or substituted azacoumarin-3-yl) benzamides | HepG2 | Cell cycle arrest at G1/S, apoptosis induction | distantreader.org |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231, HT-29 | Potent cytotoxic activity, in some cases exceeding cisplatin | nih.gov |

| 1,3,4-oxadiazol-benzamide derivatives | A549, MCF-7 | Significant cytotoxic activity | tandfonline.comtandfonline.com |

Genotoxicity data for benzamide derivatives is less prevalent in the reviewed literature, with most studies focusing on cytotoxicity and its mechanisms.

Mechanistic Investigations of Adverse Biological Effects (e.g., off-target interactions, enzyme inhibition)

The biological effects of benzamide derivatives are often linked to their ability to interact with and inhibit various enzymes. These interactions can be the basis of their therapeutic potential but also a source of off-target effects.

A significant body of research has explored the role of benzamide derivatives as enzyme inhibitors. For example, certain 1,3,4-oxa-diazolbenzamide derivatives have been shown to be potent inhibitors of human monoamine oxidase-A (MAO-A). tandfonline.comtandfonline.com This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition can have significant neurological effects.

In another study, halo-substituted mixed ester/amide-based analogues were investigated as inhibitors of jack bean urease. semanticscholar.org One of the compounds, featuring a 2-chloro-substituted phenyl ring, demonstrated remarkable inhibitory activity, far exceeding that of the standard inhibitor thiourea. semanticscholar.org Kinetic studies revealed a mixed type of inhibition. semanticscholar.org

Furthermore, 2-(benzamido) benzohydrazide (B10538) derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in nerve impulse transmission. nih.gov Several of these compounds exhibited dual inhibition of both enzymes with IC50 values comparable to the standard drug donepezil. nih.gov

| Benzamide Derivative Class | Target Enzyme(s) | Type of Inhibition | Potency | Reference |

| 1,3,4-oxa-diazolbenzamide derivatives | Monoamine Oxidase-A (MAO-A) | Not specified | High | tandfonline.comtandfonline.com |

| Halo-substituted mixed ester/amide-based analogues | Jack bean urease | Mixed type | High (IC50 in nM range) | semanticscholar.org |